

# SQA1 Binding Site on the CCR6 Receptor: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of the squaramide-based antagonist, **SQA1**, on the C-C chemokine receptor type 6 (CCR6). CCR6 is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking and is implicated in various autoimmune and inflammatory diseases.[1][2][3] Understanding the molecular interactions between small molecule antagonists like **SQA1** and CCR6 is crucial for the development of novel therapeutics targeting this receptor.

## The SQA1 Binding Pocket: An Intracellular Allosteric Site

Recent cryo-electron microscopy (cryo-EM) studies have revealed that **SQA1** binds to a novel intracellular allosteric pocket on the CCR6 receptor.[4][5] This is in contrast to the binding of its natural ligand, CCL20, which interacts with the extracellular domain of the receptor.[6][7][8] The **SQA1** binding site is located within the transmembrane (TM) bundle, overlapping with the canonical G protein-binding site.[1][4]

The binding of **SQA1** stabilizes an inactive conformation of CCR6, thereby preventing the conformational changes required for G protein coupling and subsequent downstream signaling. [4] This mechanism of action classifies **SQA1** as an allosteric antagonist.[4][9]



The intracellular binding pocket for **SQA1** is formed by residues from transmembrane helices 1, 2, 3, 6, 7, and helix 8.[4] A key feature of this pocket is the presence of a glycine residue (G3208.47) at the junction of TM7 and helix 8. The absence of a side chain at this position creates a cavity that accommodates the squaramide core of **SQA1**.[4]

## Key Interacting Residues and Quantitative Binding Data

The interaction between **SQA1** and CCR6 is characterized by extensive polar contacts, including salt bridges and hydrogen bonds. The squaramide-picolinamide core of **SQA1** is central to these interactions.[4]

Table 1: Key CCR6 Residues Involved in SQA1 Binding and Effects of Mutations

| Interacting Residue | Transmembrane<br>Helix | Type of Interaction with SQA1    | Effect of Mutation on SQA1 Binding   |
|---------------------|------------------------|----------------------------------|--------------------------------------|
| Ser792.37           | TM2                    | Hydrogen Bond                    | Abolished upon<br>S792.37A mutation  |
| Thr812.39           | TM2                    | Hydrogen Bond                    | Abolished upon<br>T812.39L mutation  |
| Asp822.40           | TM2                    | Salt Bridge with squaramide NHs  | Abolished upon D822.40N mutation     |
| Arg1433.50          | TM3                    | Hydrogen Bond                    | Abolished upon<br>R1433.50A mutation |
| Gly3208.47          | TM7-Helix 8 Linker     | Forms part of the binding pocket | Abolished upon<br>G3208.47V mutation |
| Lys3228.49          | Helix 8                | Hydrogen Bond                    | Abolished upon<br>K3228.49A mutation |

Table 2: Quantitative Binding and Inhibition Data for SQA1



| Parameter                     | Value       | Experimental Context                                     |
|-------------------------------|-------------|----------------------------------------------------------|
| KD ([3H]-SQA1 binding)        | 250 ± 22 nM | Saturation binding on wild-type CCR6                     |
| IC50 (Chemotaxis Inhibition)  | 199 nM      | Inhibition of CCL20-mediated chemotaxis in human T-cells |
| pIC50 (Chemotaxis Inhibition) | 6.7 ± 0.8   | Inhibition of CCL20-mediated chemotaxis in human T-cells |

## **Experimental Protocols**

The characterization of the **SQA1** binding site on CCR6 involved several key experimental techniques. Below are detailed methodologies for these experiments.

### **Cryo-Electron Microscopy (Cryo-EM)**

Objective: To determine the high-resolution structure of the CCR6-SQA1 complex.

#### Methodology:

- Protein Expression and Purification: An engineered CCR6 construct with enhanced stability (containing thermostabilizing mutations and a BRIL fusion) is expressed in insect cells.[4]
   The receptor is purified using affinity chromatography.
- Complex Formation: The purified CCR6 is incubated with **SQA1** and another allosteric antagonist, OXM1, to form a ternary complex.[4] An anti-BRIL Fab and an anti-Fab nanobody are added to serve as fiducial markers for cryo-EM analysis.[4]
- Grid Preparation and Data Collection: The complex solution is applied to cryo-EM grids, vitrified in liquid ethane, and screened for ice quality. Data is collected on a high-end transmission electron microscope.
- Image Processing and 3D Reconstruction: Movie frames are aligned and corrected for beam-induced motion. Particles are picked, classified, and used to generate a 3D reconstruction of the complex.



 Model Building and Refinement: An initial model of the complex is fitted into the cryo-EM density map and refined to produce the final high-resolution structure.

### **Radioligand Saturation Binding Assay**

Objective: To determine the binding affinity (KD) of **SQA1** to CCR6.

#### Methodology:

- Cell Culture and Membrane Preparation: Cells expressing wild-type or mutant CCR6 are harvested, and cell membranes are prepared by homogenization and centrifugation.
- Binding Reaction: Membranes are incubated with increasing concentrations of radiolabeled **SQA1** (e.g., [3H]-**SQA1**) in a suitable binding buffer.
- Separation of Bound and Free Ligand: The binding reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.
- Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled SQA1. Specific binding is calculated by subtracting non-specific from total binding.
   The KD is determined by fitting the specific binding data to a one-site binding model using non-linear regression.[4]

### **T-Cell Chemotaxis Assay**

Objective: To assess the inhibitory effect of **SQA1** on CCL20-induced cell migration.

#### Methodology:

- Cell Isolation: Primary human T-cells expressing endogenous CCR6 are isolated from peripheral blood.
- Assay Setup: A multi-well chemotaxis chamber with a porous membrane separating the upper and lower wells is used.



- Treatment: T-cells are pre-incubated with varying concentrations of SQA1.
- Migration: The treated cells are placed in the upper wells, and a solution containing the chemoattractant CCL20 is placed in the lower wells. The plate is incubated to allow cell migration.
- Quantification: The number of cells that have migrated to the lower wells is quantified, for example, by flow cytometry.
- Data Analysis: The percentage of inhibition of migration at each SQA1 concentration is calculated relative to the control (no SQA1). The IC50 value is determined by fitting the dose-response curve.[4]

## Visualizations SQA1-CCR6 Interaction Diagram





H-Bond











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Structural basis for CCR6 modulation by allosteric antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Essential role for CCR6 in certain inflammatory diseases demonstrated using specific antagonist and knockin mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR6 | Abcam [abcam.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]



- 6. Structural basis for chemokine receptor CCR6 activation by the endogenous protein ligand CCL20 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for chemokine receptor CCR6 activation by the endogenous protein ligand CCL20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SQA1 Binding Site on the CCR6 Receptor: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366892#sqa1-binding-site-on-ccr6-receptor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com